Regaloside H
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Overview
Description
Regaloside H is a phenylpropanoid glycerol glucoside, known for its potential as a gluconeogenesis inhibitor . It is a natural product derived from plants and has a molecular formula of C₁₈H₂₄O₁₀ and a molecular weight of 400.38 g/mol . This compound is recognized for its anti-inflammatory properties and its ability to reduce glucose production in hepatocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Regaloside H can be synthesized through the extraction of phenolic acids and polysaccharides from plant sources, such as the bulbs of Lilium lancifolium Thunb . The extraction process involves the use of deep eutectic solvents, optimized to extract phenolic acids including regaloside B, regaloside C, and this compound . The optimized extraction conditions include an extraction temperature of 50°C, an extraction time of 40 minutes, a solid-liquid ratio of 1:25, and a water ratio in the deep eutectic solvent of 20% .
Industrial Production Methods
Industrial production of this compound involves the use of similar extraction techniques, scaled up to meet production demands. The use of deep eutectic solvents is favored due to their biodegradability and pharmaceutical acceptability . These solvents provide a green alternative to conventional organic solvents, making the extraction process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Regaloside H undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products retain the core structure of this compound while exhibiting different chemical properties.
Scientific Research Applications
Regaloside H has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of phenylpropanoid glycerol glucosides
Biology: It is used in studies related to gluconeogenesis inhibition and glucose metabolism
Medicine: It has potential therapeutic applications due to its anti-inflammatory properties and its ability to reduce glucose production in hepatocytes
Industry: It is used in the development of biodegradable wound repair and tissue reconstruction materials.
Mechanism of Action
Regaloside H exerts its effects by inhibiting gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates . It reduces glucose production in hepatocytes by suppressing the activity of key enzymes involved in the gluconeogenesis pathway . This inhibition leads to a decrease in glucose levels, making this compound a potential therapeutic agent for managing metabolic diseases .
Comparison with Similar Compounds
Similar Compounds
Regaloside H is similar to other phenylpropanoid glycerol glucosides, including:
- Regaloside A
- Regaloside B
- Regaloside C
- Regaloside D
Uniqueness
What sets this compound apart from these similar compounds is its specific ability to inhibit gluconeogenesis and reduce glucose production in hepatocytes . While other regalosides may share similar structural features, this compound’s unique biological activity makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C18H24O10 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
[(2R)-1-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H24O10/c19-7-12(27-14(22)6-3-10-1-4-11(21)5-2-10)9-26-18-17(25)16(24)15(23)13(8-20)28-18/h1-6,12-13,15-21,23-25H,7-9H2/b6-3+/t12-,13-,15-,16+,17-,18-/m1/s1 |
InChI Key |
WYSRAMKKFNDRPR-BFQBLSCMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O[C@H](CO)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC(CO)COC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
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